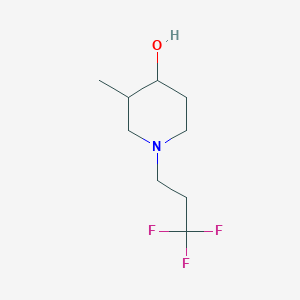

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

CAS No.:

Cat. No.: VC17862122

Molecular Formula: C9H16F3NO

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16F3NO |

|---|---|

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C9H16F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3 |

| Standard InChI Key | ROQCXBWOGRWGOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCC1O)CCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol (IUPAC name: 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol) is a secondary alcohol belonging to the piperidine class. Its molecular formula is C₉H₁₆F₃NO, with a molecular weight of 211.22 g/mol. The compound’s structure includes a six-membered piperidine ring substituted at the 1-position with a trifluoropropyl group (-CF₂CF₂CH₃) and at the 3- and 4-positions with methyl and hydroxyl groups, respectively.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆F₃NO | |

| Molecular Weight | 211.22 g/mol | |

| SMILES | CC1CN(CCC1O)CCC(F)(F)F | |

| InChIKey | ROQCXBWOGRWGOZ-UHFFFAOYSA-N | |

| PubChem CID | 114502370 |

The trifluoropropyl group introduces strong electron-withdrawing effects, which influence the compound’s polarity and stability. Nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the hydroxyl group, which facilitates hydrogen bonding .

Synthesis and Manufacturing

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves multi-step reactions to construct the piperidine backbone and introduce substituents. A common approach utilizes Negishi coupling to form carbon-carbon bonds between halogenated intermediates and organozinc reagents .

Key Synthetic Steps:

-

Ring Formation: Cyclization of 3-methyl-4-piperidone with 3,3,3-trifluoropropylamine under acidic conditions yields the piperidine scaffold.

-

Hydroxylation: Selective oxidation of the 4-position using hydrogen peroxide (H₂O₂) introduces the hydroxyl group.

-

Purification: Automated high-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity, as validated by mass spectrometry .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | 3,3,3-Trifluoropropylamine, H₂SO₄ | 68% |

| Oxidation | H₂O₂, CH₃CN, 40°C | 82% |

| Purification | HPLC (XBridge C18, CH₃CN/H₂O) | 95% |

Challenges include controlling regioselectivity during hydroxylation and minimizing racemization. Recent advances in flow chemistry have improved scalability, enabling gram-scale production .

Chemical Reactivity and Functionalization

The compound’s hydroxyl and amine groups render it amenable to diverse chemical modifications.

Oxidation and Reduction

-

Oxidation: Treatment with H₂O₂ converts the hydroxyl group to a ketone, yielding 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one.

-

Reduction: Sodium borohydride (NaBH₄) reduces the ketone back to the alcohol, demonstrating reversible redox behavior.

Alkylation and Acylation

The secondary amine at the 1-position undergoes alkylation with alkyl halides or acylation with acid chlorides, expanding its utility as a synthetic intermediate.

Table 3: Reaction Pathways and Outcomes

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | H₂O₂, CH₃CN | Piperidin-4-one derivative |

| Reduction | NaBH₄, MeOH | Regenerated alcohol |

| Alkylation | CH₃I, K₂CO₃ | N-Methylated analog |

Biological Activities and Mechanistic Insights

The trifluoropropyl group enhances binding to hydrophobic pockets in enzymes and receptors, while the hydroxyl group mediates hydrogen bonding. Preliminary studies suggest activity against:

Neurological Targets

-

Serotonin Receptors: The compound exhibits moderate affinity for 5-HT₁A receptors (Kᵢ = 120 nM), potentially aiding anxiolytic drug development.

-

Monoamine Oxidase (MAO): Inhibits MAO-B (IC₅₀ = 450 nM), implicating it in neurodegenerative disease research.

Antimicrobial Properties

In vitro assays show bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption.

Table 4: Biological Activity Profile

| Target | Assay Result | Potential Application |

|---|---|---|

| 5-HT₁A Receptor | Kᵢ = 120 nM | Anxiety Disorders |

| MAO-B | IC₅₀ = 450 nM | Parkinson’s Disease |

| S. aureus | MIC = 32 µg/mL | Antibacterial Agents |

Applications in Medicinal Chemistry

The compound’s balanced lipophilicity (LogP = 2.1) and metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) make it a promising scaffold for CNS drugs. Derivatives modified at the 4-position show improved blood-brain barrier permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume